molecular formula C12H7N3O4 B2606505 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 4969-61-3

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2606505
CAS No.: 4969-61-3
M. Wt: 257.205
InChI Key: RWFYEFJNLLZZGH-UHFFFAOYSA-N
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Description

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of nitrofurans and oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of a nitrofuran and an oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)12-13-11(14-19-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYEFJNLLZZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Hydroxy-benzamidine (0.3 g; 2.1 mmol) was dissolved in 10 ml of dry pyridine and added 0.5 g of 5-nitro-furan-2-carbonyl chloride (2.8 mmol). The reaction mixture was heated at reflux for 3 hours, cooled to room temperature and poured into 50 ml of ice/water, the product precipitated out of solution and was isolated by filtration. Yield 0.3 g (41%) of yellow solid. Mp. 164-166° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
yellow solid
Quantity
0.3 g
Type
reactant
Reaction Step Four

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